N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a triazolopyrazine-derived sulfonamide compound characterized by a unique structural framework. The molecule features:
- Triazolopyrazine core: A fused bicyclic heteroaromatic system (1,2,4-triazolo[4,3-a]pyrazine) with an ethoxy substituent at the 8-position.
- Methylbenzenesulfonamide linkage: A benzenesulfonamide group attached via a methyl bridge at the 3-position of the triazolopyrazine ring.
- 4-(1H-pyrazol-1-yl) substitution: A pyrazole ring linked to the benzene sulfonamide moiety, enhancing steric and electronic diversity.
The ethoxy group at the 8-position may influence metabolic stability and solubility compared to analogues with amino or nitro substituents .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-2-27-17-16-22-21-15(23(16)11-9-18-17)12-20-28(25,26)14-6-4-13(5-7-14)24-10-3-8-19-24/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRTDOWUIVTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.
1. Chemical Structure and Properties
The compound's structure features several key components that contribute to its biological activity:
- Triazole and Pyrazole Moieties : Known for their wide range of biological activities including anti-inflammatory and anti-cancer properties.
- Benzenesulfonamide Group : Often associated with antibacterial and diuretic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₆O₃S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 2034599-63-6 |
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Formation of Triazole Ring : Reaction of appropriate hydrazine derivatives with suitable carbonyl compounds.
- Coupling Reactions : Introduction of the benzenesulfonamide moiety through coupling reactions under controlled conditions.
3.1 Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit moderate to good antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
3.2 Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's ability to modulate inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.
3.3 Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole and pyrazole derivatives. For example, structural modifications in similar compounds have been linked to enhanced activity against cancer cell lines through mechanisms such as tubulin polymerization inhibition . This suggests that this compound may exhibit similar effects.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various triazolo derivatives against Bacillus subtilis and E. coli. The results indicated that compounds with a similar structure to this compound showed significant inhibition at low concentrations (6.25 µg/mL) compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The tested compounds demonstrated a reduction in edema comparable to indomethacin at similar doses . This supports the potential use of this compound in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other triazolopyrazine derivatives reported in recent literature. Key structural and functional distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Pharmacokinetics: The ethoxy group in the target compound may confer better metabolic stability compared to the nitro group in Compound 1, which is prone to reduction in vivo . The pyrazole substituent (vs.
Functional Group Diversity: The sulfonamide group in the target compound contrasts with carboxamide (Compound 2) and phenolic (Compound 3 ) moieties. Sulfonamides are known for strong binding to metalloenzymes (e.g., carbonic anhydrase) due to their acidic proton and tetrahedral geometry.
Antioxidant Activity: Compound 16 incorporates a sterically hindered phenol (di-tert-butyl-hydroxybenzamide), a hallmark of synthetic antioxidants. The absence of such groups in the target compound suggests divergent therapeutic applications.
Synthetic Accessibility: The ethoxy and pyrazole groups in the target compound may simplify synthesis compared to nitro- or amino-substituted derivatives, which require additional reduction or protection steps .
Research Findings and Implications
- Structural Uniqueness : The combination of ethoxy, pyrazole, and sulfonamide groups distinguishes the target compound from analogues, balancing lipophilicity and polarity for optimal drug-like properties.
- Therapeutic Potential: While Compounds 1–4 and 16 emphasize oxidative stress modulation or antioxidant activity, the target compound’s sulfonamide group aligns with kinase or protease inhibition pathways.
Table 2: Inferred Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
